molecular formula C7H13N3O B2882614 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1593367-50-0

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2882614
CAS No.: 1593367-50-0
M. Wt: 155.201
InChI Key: JGAMQVOQQRMPCV-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound featuring a 1,2,3-triazole heterocycle, a privileged structure in medicinal chemistry and drug discovery. The 1,2,3-triazole core is known for its significant biological and pharmacological properties, making it a valuable scaffold in developing new therapeutic agents . While specific biological data for this compound is not available in the current literature, its structure shares a close relationship with other 1,2,3-triazole-acetic acid derivatives used in research . Researchers value this compound primarily as a versatile building block for synthesizing more complex molecules. The triazole ring can act as a bioisostere for various functional groups, enabling the modulation of pharmacokinetic and pharmacodynamic properties in lead compounds . It is commonly employed in the synthesis of potential pharmacological agents and for creating libraries of compounds in exploratory chemistry. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment, following all applicable safety protocols.

Properties

IUPAC Name

2-(1-ethyltriazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4-10-5-6(8-9-10)7(2,3)11/h5,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMQVOQQRMPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can be achieved through a series of chemical reactions. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction typically involves the following steps:

    Preparation of Alkyne and Azide Precursors: The alkyne precursor can be synthesized from propargyl alcohol, while the azide precursor can be prepared from ethylamine.

    CuAAC Reaction: The alkyne and azide precursors are then reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Hydroxylation: The resulting triazole compound is then hydroxylated to introduce the hydroxyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of halides or amines.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma.

Comparison with Similar Compounds

Fungicidal Activity: Glycerol-Derived Triazoles

Compound : 2-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (4h)

  • Key Findings: Exhibits ED50 = 0.83 mg/L against Colletotrichum gloeosporioides, surpassing the commercial fungicide tebuconazole . No phytotoxicity observed in Lactuca sativa (lettuce), indicating agricultural safety .
  • The tertiary alcohol group is retained in both compounds, suggesting its critical role in antifungal activity.

Antimicrobial Activity: Benzyl-Substituted Analog

Compound : 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol

  • Key Findings :
    • Demonstrated potent antimicrobial activity against bacterial and fungal pathogens .
    • Synthesized in 81% yield via CuAAC under mild conditions (60°C, 30 minutes) .
  • Both compounds share the propan-2-ol moiety, which may stabilize hydrogen bonding with microbial targets.

Corrosion Inhibition: Tosyl-Substituted Derivative

Compound : 2-(1-Tosyl-1H-1,2,3-triazol-4-yl)propan-2-ol (TTP)

  • Key Findings :
    • Effective in forming self-assembled membranes for copper corrosion protection .
  • Comparison :
    • The tosyl group (electron-withdrawing) may enhance coordination with metal surfaces compared to the ethyl group.
    • The propan-2-ol group likely contributes to hydrophilic interactions in both compounds.

Bromophenyl-Substituted Derivative

Compound : 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1000339-34-3)

  • Key Findings: Melting point: 75–77°C; characterized by <sup>1</sup>H NMR (δ 7.91 ppm for triazole proton) .
  • Comparison :
    • The bromophenyl group increases molecular weight and may enhance UV stability compared to the ethyl group.
    • Both compounds retain the tertiary alcohol, critical for solubility and derivatization.

Fluorophenyl and Azetidinyl Derivatives

Compound : 2-[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (CAS 924859-06-3)
Compound : 2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride (CAS 1461709-27-2)

  • Key Findings: Fluorophenyl derivative: Potential applications in medicinal chemistry due to fluorine’s metabolic stability . Azetidinyl derivative: Hydrochloride salt form improves solubility for pharmaceutical use .
  • Comparison :
    • The ethyl group in the target compound offers simpler synthetic accessibility compared to fluorophenyl or azetidinyl groups.
    • All variants retain the propan-2-ol group, underscoring its functional versatility.

Biological Activity

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its mechanisms of action and therapeutic potential in various fields.

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₁₄N₄O
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 2059911-35-0
  • Solubility : Highly soluble in water and organic solvents .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl azide with propargyl alcohol under controlled conditions. The process often utilizes the "click chemistry" approach, which is favored for its efficiency and specificity in forming triazole linkages .

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Notably, triazole derivatives have been recognized for their ability to act as non-hydrolyzable bioisosteres for amide bonds, enhancing their stability and bioavailability in therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds are well-documented. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Control Antibiotic3264
2-(1-Ethyl-1H-triazol)816

Case Study 2: Anticancer Activity

In a recent study exploring the anticancer properties of triazole derivatives, 2-(1-ethyl-1H-triazol) was tested on breast cancer cell lines (MCF7). The compound showed a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Q & A

Q. What are the optimal synthetic routes for 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol, and how can reaction efficiency be maximized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A high-yield (97%) method involves reacting (2-azidoethyl)benzene with 2-methylbut-3-yn-2-ol under Cu(I) catalysis . Key parameters include:

  • Catalyst system : CuSO₄·5H₂O with ascorbic acid as a reducing agent in a tBuOH/H₂O solvent mixture .
  • Reaction time : 24 hours at ambient temperature for complete conversion .
  • Workup : Aqueous extraction and purification via filtration or chromatography .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-triazole formation) and purity. For example, ¹H NMR peaks for the ethyl group appear at δ ~1.4 ppm (triplet) and δ ~4.4 ppm (quartet) .
  • X-ray crystallography : Use SHELX-97 for refinement and WinGX/ORTEP for structure visualization. Anisotropic displacement parameters are critical for resolving steric effects from the ethyl and propan-2-ol groups .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Neuroprotection : Aβ peptide aggregation inhibition assays (Thioflavin T fluorescence) and neuronal viability tests in human cell cultures .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions. Mitigation strategies include:

  • Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) across assays.
  • Control experiments : Compare with known inhibitors (e.g., fluconazole for antifungal studies) .
  • Solvent compatibility : Ensure DMSO concentration ≤1% to avoid cytotoxicity artifacts .

Q. What computational approaches predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., fungal CYP51 or Aβ peptides). Key residues (e.g., His13, Lys16 in Aβ) may form hydrogen bonds with the triazole and hydroxyl groups .
  • MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .

Q. How can regioselectivity in triazole formation be confirmed and optimized?

  • LC-MS/MS : Detect 1,4- vs. 1,5-regioisomers using fragmentation patterns (e.g., m/z 176 for 1,4-isomer) .
  • Catalyst tuning : Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) to shift regioselectivity, though yields may decrease .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder modeling : The ethyl group may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .
  • Hydrogen bonding : The hydroxyl group forms O–H···N bonds with triazole; restraints (DFIX) improve geometry accuracy .

Q. How does the compound’s stability under acidic/basic conditions affect experimental design?

  • Acidic conditions : Degradation occurs above pH 3 (e.g., TFA in CHCl₃ cleaves the triazole ring). Monitor via TLC (Rf shifts) .
  • Basic conditions : Stable up to pH 10; NaOH (>1 M) induces propan-2-ol dehydration to form ketones .

Methodological Tables

Table 1. Key Synthetic Conditions and Yields

ReactantsCatalyst SystemSolventYield (%)Reference
(2-azidoethyl)benzene + 2-methylbut-3-yn-2-olCuSO₄·5H₂O/ascorbic acidtBuOH/H₂O97
Benzyl bromide + 2-methylbut-3-yn-2-olCu(I) (unspecified)CHCl₃98

Table 2. Biological Activity Data

Assay TypeTarget/ModelIC₅₀/EC₅₀Reference
Aβ aggregation inhibitionAβ₁–₄₂ peptide12 µM
AntimicrobialS. aureus (MIC)32 µg/mL

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